

An In-depth Technical Guide to ALX-1393: A Selective GlyT2 Inhibitor

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This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental evaluation of **ALX-1393**, a selective inhibitor of the neuronal glycine transporter 2 (GlyT2). This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.

Chemical Structure and Properties

ALX-1393, with the IUPAC name (2S)-2-amino-3-{--INVALID-LINK--methoxy} propanoic acid, is a small molecule inhibitor derived from an L-serine amino acid core.[1][2] Its structure features three aromatic rings—a benzyl ring, an oxyphenyl ring, and a fluorophenyl ring—O-substituted on the hydroxyl side chain.[1] This compound has been instrumental in studying the role of GlyT2 in modulating inhibitory glycinergic neurotransmission.[1][3]

The key chemical and physical properties of **ALX-1393** are summarized in the table below. It is typically supplied as a white to off-white solid powder.[4] Notably, the free form and hydrochloride salt of **ALX-1393** can be unstable, and a more stable trifluoroacetic acid (TFA) salt form is often recommended for research purposes.[4][5]

Table 1: Chemical and Physical Properties of ALX-1393



Property	Value	Reference	
IUPAC Name	(2S)-2-amino-3-{INVALID- LINKmethoxy}propanoic acid	[2][6]	
Synonyms	ALX1393, ALX 1393	[2]	
CAS Number	949164-09-4	[2][4]	
Chemical Formula	C23H22FNO4	[2][6]	
Molecular Weight	395.43 g/mol	[2][6]	
Appearance	White to off-white solid powder	[4]	
SMILES	NINVALID-LINKC(O)=O	[4]	
InChI Key	ADUSZEGHFWRTQS- AIBWNMTMSA-N	[2]	
Solubility	Soluble in DMSO (100 mg/mL)	[5]	
Storage	Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months.	[4]	

Mechanism of Action and Signaling Pathway

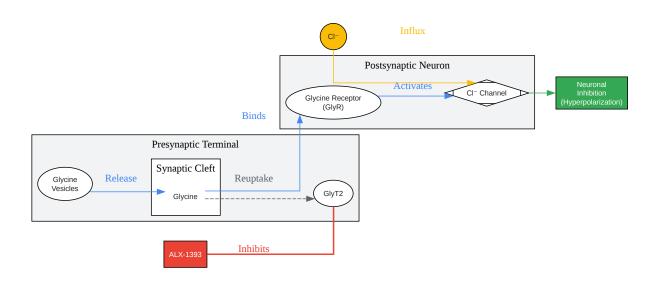
ALX-1393 is a potent and selective, reversible, noncompetitive inhibitor of the neuronal glycine transporter 2 (GlyT2).[1][6] GlyT2 is primarily located on the presynaptic terminals of glycinergic neurons in the spinal cord and brainstem.[3][7] Its main function is to reuptake glycine from the synaptic cleft back into the presynaptic neuron, thereby terminating the inhibitory signal and allowing for glycine recycling.[3][7]

By inhibiting GlyT2, **ALX-1393** prevents this reuptake process. This leads to an elevation of glycine concentration in the synaptic cleft.[3] The increased availability of glycine potentiates the activation of postsynaptic strychnine-sensitive glycine receptors (GlyRs), which are ligand-gated chloride ion channels.[7][8] The activation of GlyRs causes an influx of chloride ions (Cl⁻) into the postsynaptic neuron, leading to hyperpolarization of the cell membrane and the generation of an inhibitory postsynaptic potential (IPSP).[7] This enhanced inhibitory signaling,



often referred to as a "tonic current," is the basis for the analgesic and muscle relaxant effects observed with **ALX-1393** administration.[7][8]

The mechanism of action is visually represented in the signaling pathway diagram below.



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Caption: Mechanism of action of ALX-1393.

Pharmacological Profile

ALX-1393 exhibits high affinity and selectivity for GlyT2 over its counterpart, GlyT1. This selectivity is crucial, as GlyT1 is more broadly distributed in the central nervous system, including on glial cells, and is involved in modulating glutamatergic neurotransmission. Off-target inhibition of GlyT1 could lead to undesirable side effects.[1]

Table 2: Quantitative Pharmacological Data for ALX-1393



Parameter	Cell/System	Value	Reference
GlyT2 Inhibition (IC50)	Recombinant GlyT2 in COS7 cells	31 ± 2.7 nM	[1]
GlyT1 Inhibition (IC50)	Recombinant GlyT1 in COS7 cells	Low μM range (~4 μM)	[1][9]
Selectivity	GlyT2 vs. GlyT1	~100-200 fold	[1][10]
Action Potential Suppression (EC50)	Organotypic spinal cultures	100 ± 31 nM	[8]
Maximal Action Potential Suppression	Organotypic spinal cultures (at 1 μM)	88.3 ± 2.6 %	[8]
Blood-Brain Barrier Penetration	In vivo (mice)	~5%	[1]

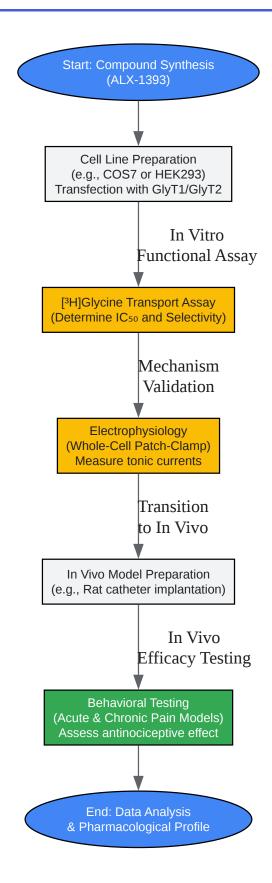
Experimental Protocols

The characterization of **ALX-1393** has involved a range of in vitro and in vivo experimental procedures. Below are detailed methodologies for key experiments.

In Vitro Characterization Workflow

The initial evaluation of a GlyT2 inhibitor like **ALX-1393** typically follows a workflow from cell-based functional assays to more complex tissue preparations.





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Caption: Experimental workflow for **ALX-1393** characterization.



[3H]Glycine Transport Assay

This assay is fundamental for determining the potency (IC₅₀) and selectivity of **ALX-1393**.[5] [11]

- Cell Culture and Transfection:
 - COS-7 cells are cultured in standard DMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
 - Cells are plated onto multi-well plates and grown to appropriate confluency.
 - Transient transfection is performed using a suitable reagent (e.g., Turbofect) with plasmids encoding either human GlyT1 or GlyT2. Cells are incubated for 48 hours post-transfection to allow for transporter expression.[5][11]
- Transport Assay Procedure:
 - On the day of the experiment, cells are washed with HEPES-buffered saline (HBS: 150 mM NaCl, 10 mM HEPES-Tris pH 7.4, 1 mM CaCl₂, 5 mM KCl, 1 mM MgSO₄).[5]
 - Cells are pre-incubated for 10-20 minutes at 37°C with varying concentrations of ALX-1393 or vehicle control.
 - The transport reaction is initiated by adding a solution containing a fixed concentration of [3H]glycine (e.g., 10 μM) and the corresponding concentration of ALX-1393.
 - The reaction proceeds for a short period (e.g., 7 minutes) at 37°C and is then stopped by rapidly washing the cells with ice-cold HBS.[5][11]
 - Cells are lysed, and the incorporated radioactivity is measured using a scintillation counter.
- Data Analysis:
 - Non-specific uptake is determined using untransfected (mock) cells and subtracted from all values.



- Data are normalized to the vehicle control (100% transport).
- IC₅₀ values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression.

Whole-Cell Patch-Clamp Recording

This electrophysiological technique is used to measure the functional consequence of GlyT2 inhibition, specifically the induction of tonic glycinergic currents.[8]

- · Preparation:
 - Organotypic spinal cultures are prepared from rodent pups and maintained in culture for several weeks.[8]
 - For recording, a slice culture is transferred to a recording chamber on a microscope stage and continuously perfused with artificial cerebrospinal fluid (ACSF).
- Recording Procedure:
 - Commissural interneurons in the ventral horn are visually identified.[8]
 - Whole-cell patch-clamp recordings are established using borosilicate glass pipettes filled with an intracellular solution (e.g., containing Cs-gluconate for voltage-clamp).[12]
 - Neurons are voltage-clamped at a holding potential (e.g., -70 mV).
 - A stable baseline current is recorded.
 - ALX-1393 (e.g., 200 nM) is applied via the perfusion system. The change in the holding current, representing the induced tonic current, is measured.[8]
 - To confirm the current is mediated by glycine receptors, a GlyR antagonist like strychnine can be co-applied to observe the reversal of the effect.[8]

In Vivo Pain Models (Rat)



These experiments assess the antinociceptive (pain-relieving) effects of **ALX-1393** in living animals.[2]

- Animal Preparation:
 - Male Sprague-Dawley rats are used.[2]
 - For intrathecal (i.t.) or intracerebroventricular (i.c.v.) administration, a catheter is surgically implanted into the desired space and the animal is allowed to recover.[1][2]
- Drug Administration:
 - ALX-1393 is dissolved in a suitable vehicle and administered directly into the spinal cord or brain ventricles at various doses (e.g., 4-100 μg).[1][2]
- · Nociceptive Testing:
 - Acute Pain Models:
 - Formalin Test: A dilute formalin solution is injected into the paw, and pain behaviors
 (flinching, licking) are observed in two phases. ALX-1393 has been shown to suppress
 the late phase response.[2][4]
 - Thermal Nociception (Hot Plate/Tail Flick): The latency for the animal to respond to a heat stimulus is measured.[2]
 - Mechanical Nociception (Paw Pressure Test): The pressure threshold that elicits a paw withdrawal is determined.[2]
 - Neuropathic Pain Models:
 - A model like chronic constriction injury (CCI) of the sciatic nerve is induced.[1]
 - Mechanical and cold hyperalgesia are assessed using tests like the von Frey filament test and the cold plate test, respectively.[1]
- Motor Function Assessment:



 The rotarod test is used to ensure that the observed antinociceptive effects are not due to motor impairment. The animal's ability to stay on a rotating rod is timed.[2]

Conclusion

ALX-1393 is a well-characterized, selective inhibitor of GlyT2 that serves as a critical tool for investigating the glycinergic system. Its ability to potentiate inhibitory neurotransmission by increasing synaptic glycine levels has demonstrated clear antinociceptive effects in various preclinical models of pain. While its poor blood-brain barrier penetration has limited its clinical development, the study of **ALX-1393** continues to provide valuable insights into the therapeutic potential of targeting GlyT2 for the treatment of chronic pain and other neurological disorders. [1][9]

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